![molecular formula C16H13BrN2O2 B12882963 3-(m-Bromophenyl)-N-(5-methyl-2-pyridinyl)succinimide CAS No. 110592-48-8](/img/structure/B12882963.png)
3-(m-Bromophenyl)-N-(5-methyl-2-pyridinyl)succinimide
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Overview
Description
3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-bromophenyl group and a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic conditions.
Introduction of the 3-Bromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyrrolidine-2,5-dione core via a nucleophilic substitution reaction.
Attachment of the 5-Methylpyridin-2-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione
- 3-(3-fluorophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione
- 3-(3-iodophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione
Uniqueness
3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, potentially leading to different chemical and biological properties.
Biological Activity
3-(m-Bromophenyl)-N-(5-methyl-2-pyridinyl)succinimide is a synthetic organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a succinimide core and specific substituents, contributes to its diverse biological activities, particularly in the fields of anticonvulsant and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrN2O2, with a molecular weight of approximately 345.19 g/mol. The compound features a five-membered cyclic succinimide structure that includes two carbonyl groups and one nitrogen atom, along with an m-bromophenyl group and a 5-methyl-2-pyridinyl moiety.
Property | Value |
---|---|
Molecular Formula | C16H13BrN2O2 |
Molecular Weight | 345.19 g/mol |
IUPAC Name | This compound |
CAS Number | 110592-46-6 |
Anticonvulsant Activity
Research has indicated that succinimide derivatives, including this compound, exhibit significant anticonvulsant properties. In various animal models, the compound has demonstrated efficacy in reducing seizure frequency and severity. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and pyridine substituents can enhance these anticonvulsant effects .
Antimicrobial Activity
In addition to its anticonvulsant properties, this compound has shown promising antimicrobial activity against several pathogenic strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions modulate various cellular pathways, including inhibition of enzyme activity and disruption of cellular signaling mechanisms.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticonvulsant Efficacy : In a study conducted on rodent models, the compound was administered at varying doses, demonstrating a dose-dependent reduction in seizure activity. The most effective dosage resulted in a significant decrease in seizure duration compared to control groups.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.
Structure-Activity Relationship (SAR)
The SAR analysis for succinimide derivatives indicates that both the m-bromophenyl and pyridine substituents play crucial roles in determining biological activity. Variations in these groups can lead to significant changes in potency and spectrum of action:
Compound Name | Structure | Key Activity |
---|---|---|
1-(p-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide | Structure | Anticonvulsant |
1-(m-Chlorophenyl)-N-(4-methylpyridin-2-yl)succinimide | Structure | Antibacterial |
N-(4-Methylphenyl)-N'-(2-methylpyridin-4-yl)succinimide | Structure | Antifungal |
Properties
CAS No. |
110592-48-8 |
---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-5-6-14(18-9-10)19-15(20)8-13(16(19)21)11-3-2-4-12(17)7-11/h2-7,9,13H,8H2,1H3 |
InChI Key |
PMLWHUMXZOEFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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